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Compound of Interest

Compound Name: Rishitinol

Cat. No.: B12766223 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

relationship between the structure of a molecule and its biological activity is paramount. This

guide delves into the structure-activity relationship (SAR) of rishitinol analogs, a class of

sesquiterpenoid phytoalexins with potential therapeutic applications. While comprehensive

SAR studies on a wide range of rishitinol analogs remain limited in publicly available research,

this guide synthesizes the available information on closely related compounds, primarily the

well-studied phytoalexin rishitin, to infer potential SAR principles for rishitinol.

Rishitinol, a vetispirane-type sesquiterpenoid, is a hydroxylated derivative of rishitin, a more

extensively studied phytoalexin produced by plants of the Solanaceae family in response to

microbial infection. Both compounds have demonstrated a range of biological activities,

including antifungal and nematicidal properties. The structural similarities between rishitinol
and rishitin suggest that insights gleaned from the SAR of rishitin analogs can provide a

foundational understanding for the rational design of novel rishitinol-based therapeutic agents.

Comparative Analysis of Antifungal Activity
While a dedicated study detailing the systematic modification of rishitinol and its

corresponding impact on biological activity is not readily available, research on rishitin provides

valuable clues. The structural integrity of the bicyclic vetispirane core and the presence of key

functional groups are believed to be crucial for its bioactivity.

Key Structural Features Influencing Activity (Inferred from Rishitin Studies):
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Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the

sesquiterpenoid skeleton are critical. In rishitin, the two hydroxyl groups are essential for its

antifungal activity. It is hypothesized that these groups participate in hydrogen bonding

interactions with target enzymes or cellular components of pathogens. For rishitinol, the

additional hydroxyl group compared to rishitin may alter its polarity and binding affinity,

potentially leading to a modified spectrum of activity.

Isopropenyl Group: The isopropenyl side chain is another key feature. Modifications to this

group, such as hydroxylation to form rishitin-M1 (13-hydroxyrishitin), have been shown to

significantly reduce or abolish the antifungal and cytotoxic effects of rishitin[1]. This suggests

that the hydrophobicity and steric bulk of this region are important for activity.

Overall Lipophilicity: The balance between hydrophilic (hydroxyl groups) and lipophilic

(terpenoid backbone) regions of the molecule influences its ability to cross cell membranes

and interact with molecular targets.

Due to the lack of specific data on rishitinol analogs, a quantitative comparison table cannot

be generated at this time. Future research involving the synthesis and biological evaluation of a

focused library of rishitinol analogs is necessary to populate such a table and delineate a

clear SAR.

Experimental Protocols
To facilitate future research in this area, detailed methodologies for key experiments are

provided below. These protocols are based on standard assays used for evaluating the

biological activity of phytoalexins.

Antifungal Susceptibility Testing (Broth Microdilution
Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound

against a specific fungal strain.

Protocol:

Fungal Culture: The fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus) is

cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable
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temperature (e.g., 35°C) for 24-48 hours.

Inoculum Preparation: A suspension of fungal spores or cells is prepared in a sterile saline

solution containing 0.05% Tween 80. The turbidity of the suspension is adjusted to match a

0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The

suspension is then further diluted in the test medium (e.g., RPMI-1640) to the final inoculum

concentration.

Compound Preparation: The test compounds (rishitinol analogs) are dissolved in a suitable

solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then

prepared in the test medium in a 96-well microtiter plate.

Incubation: Each well is inoculated with the fungal suspension. The plate also includes a

positive control (fungus with no compound) and a negative control (medium only). The plate

is incubated at 35°C for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the fungus.

Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the viability of

mammalian cells.

Protocol:

Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, MCF-7) are cultured in an

appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 5,000-

10,000 cells per well and allowed to attach overnight.

Compound Treatment: The cells are treated with various concentrations of the rishitinol
analogs for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate
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is then incubated for another 2-4 hours.

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO

or isopropanol) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570

nm using a microplate reader. The cell viability is expressed as a percentage of the untreated

control.

Visualizing the Path Forward: Experimental
Workflow
The following diagram illustrates a logical workflow for a comprehensive SAR study of

rishitinol analogs.
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Caption: Experimental workflow for the structure-activity relationship study of rishitinol
analogs.

Concluding Remarks
The exploration of the structure-activity relationship of rishitinol analogs is a promising avenue

for the discovery of new therapeutic agents. While direct experimental data on a series of

rishitinol analogs is currently lacking, the wealth of information on the closely related

phytoalexin, rishitin, provides a valuable starting point for rational drug design. The key to

unlocking the full potential of rishitinol lies in the systematic synthesis of analogs with targeted

modifications to the hydroxyl and isopropenyl functionalities, followed by rigorous biological

evaluation. The experimental protocols and workflow outlined in this guide provide a framework

for future research that will be instrumental in elucidating the SAR of this intriguing class of

natural products and paving the way for the development of novel antifungal and cytotoxic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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